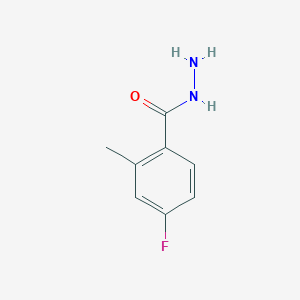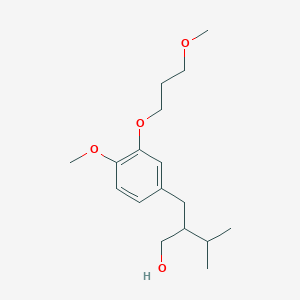![molecular formula C11H11N3 B13659565 2-Methyl-[3,3'-bipyridin]-5-amine](/img/structure/B13659565.png)
2-Methyl-[3,3'-bipyridin]-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-[3,3’-bipyridin]-5-amine is a bipyridine derivative, which is a class of compounds known for their extensive applications in various fields such as coordination chemistry, catalysis, and material science. Bipyridines are characterized by the presence of two pyridine rings connected by a single bond, and the specific substitution pattern in 2-Methyl-[3,3’-bipyridin]-5-amine imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bipyridine derivatives, including 2-Methyl-[3,3’-bipyridin]-5-amine, typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound and a halopyridine, also catalyzed by palladium.
Negishi Coupling: This method involves the reaction of an organozinc compound with a halopyridine.
Ullmann Coupling: This method involves the homocoupling of halopyridines using copper as a catalyst.
Industrial Production Methods
Industrial production of bipyridine derivatives often employs continuous flow synthesis techniques to enhance efficiency and selectivity. For example, α-methylation of pyridines can be achieved using a bench-top continuous flow setup, which provides a greener alternative to traditional batch reactions .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-[3,3’-bipyridin]-5-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and alkyl halides (e.g., CH₃I).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can yield primary or secondary amines.
Scientific Research Applications
2-Methyl-[3,3’-bipyridin]-5-amine has a wide range of applications in scientific research:
Biology: It can be used in the design of biologically active molecules, such as enzyme inhibitors or receptor agonists.
Mechanism of Action
The mechanism of action of 2-Methyl-[3,3’-bipyridin]-5-amine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in catalysis, the metal-ligand complex can facilitate the activation of substrates and promote chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used bipyridine derivative known for its strong coordination with metal ions.
4,4’-Bipyridine: Another bipyridine derivative with applications in coordination chemistry and material science.
Uniqueness
2-Methyl-[3,3’-bipyridin]-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other bipyridine derivatives. This uniqueness makes it valuable in specialized applications, such as the design of specific metal-ligand complexes for catalysis or material science.
Properties
Molecular Formula |
C11H11N3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
6-methyl-5-pyridin-3-ylpyridin-3-amine |
InChI |
InChI=1S/C11H11N3/c1-8-11(5-10(12)7-14-8)9-3-2-4-13-6-9/h2-7H,12H2,1H3 |
InChI Key |
ZYTKETJVKULELV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)N)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N-dimethylethanethioamide potassium salt trihydrate](/img/structure/B13659486.png)







![6-Iodo-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13659525.png)

![Ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13659534.png)


